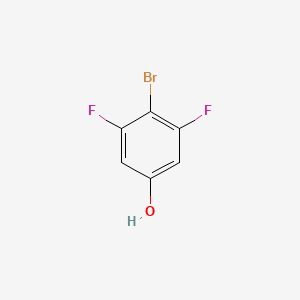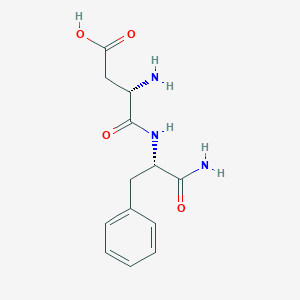
H-Asp-phe-NH2
Vue d'ensemble
Description
H-Asp-Phe-NH2 is a dipeptide composed of the amino acids aspartic acid (Asp) and phenylalanine (Phe) with an amide group at the C-terminus. This dipeptide is a synthetic analog and can be used as a building block in the synthesis of peptides or as a catalyst in chemical reactions, particularly in asymmetric aldol reactions . The presence of the amide group at the C-terminus and the specific sequence of amino acids can influence the physical, chemical, and biological properties of the peptide.
Synthesis Analysis
The synthesis of H-Asp-Phe-NH2 and its analogs involves solid-phase peptide synthesis techniques or solution-phase synthesis methods. In the context of the provided papers, H-Pro-Pro-Asp-NH2, a related tripeptide, has been synthesized and immobilized on a solid support or modified with a polyethylene glycol linker to enhance its solubility and facilitate its use in catalysis . The synthesis of such peptides typically requires protection of the amino acid functional groups, followed by sequential coupling reactions, and finally deprotection and purification steps.
Molecular Structure Analysis
The molecular structure of H-Asp-Phe-NH2 would be expected to feature typical peptide bonds between the amino acid residues and an amide group at the C-terminus. The structure of related compounds, such as phosphoric triamides, has been characterized using NMR, IR spectroscopy, and X-ray single-crystal structure analysis, revealing the presence of N-H···O hydrogen bonds and the spatial arrangement of functional groups . These structural features are critical for the peptide's function as a catalyst and its interaction with substrates.
Chemical Reactions Analysis
H-Asp-Phe-NH2 and its analogs have been studied for their catalytic properties in asymmetric aldol reactions. The functional group requirements within the peptide structure, such as the N-terminal secondary amine and the carboxylic acid in the side chain of the aspartic acid residue, are important for catalysis . The spatial arrangement of these functional groups is also crucial for the peptide's catalytic efficiency, as demonstrated by the synthesis and evaluation of various analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of H-Asp-Phe-NH2 would be influenced by its amino acid composition and the presence of the terminal amide group. The peptide's solubility, stability, and reactivity can be modified through chemical modifications, such as pegylation or immobilization on solid supports . The peptide's ability to form hydrogen bonds, as seen in related structures, would also affect its physical properties and its interactions in biological systems or catalytic processes .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c14-9(7-11(17)18)13(20)16-10(12(15)19)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H2,15,19)(H,16,20)(H,17,18)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAUJSXYKQJSSO-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Asp-phe-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




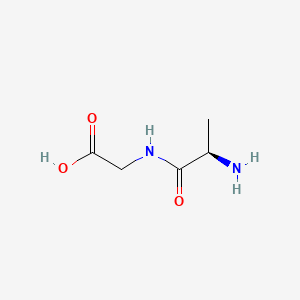
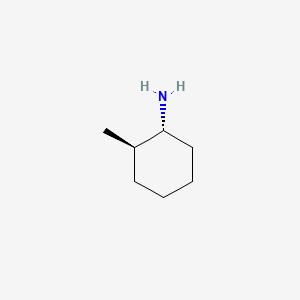

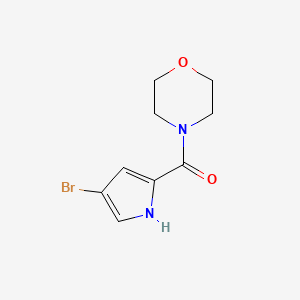




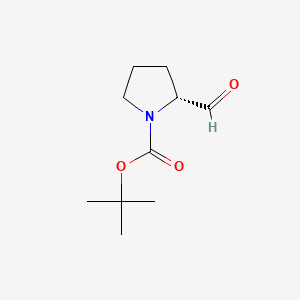
![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)
